3-Hydroxy-1,2-benzoxazole-5-carbaldehyde
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Overview
Description
3-Hydroxy-1,2-benzoxazole-5-carbaldehyde is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, with a hydroxyl group at the 3-position and an aldehyde group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,2-benzoxazole-5-carbaldehyde typically involves the condensation of 2-aminophenol with an aromatic aldehyde. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as catalysts under reflux conditions . Another approach involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ scalable and efficient catalytic systems. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,2-benzoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Hydroxy-1,2-benzoxazole-5-carboxylic acid.
Reduction: 3-Hydroxy-1,2-benzoxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-1,2-benzoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,2-benzoxazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the hydroxyl and aldehyde groups.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
5-Chloro-1,3-benzoxazole-2-carbaldehyde: A similar compound with a chlorine atom at the 5-position instead of a hydroxyl group.
Uniqueness
3-Hydroxy-1,2-benzoxazole-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H5NO3 |
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Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-oxo-1,2-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-4-5-1-2-7-6(3-5)8(11)9-12-7/h1-4H,(H,9,11) |
InChI Key |
NSTABBRGHHFSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)NO2 |
Origin of Product |
United States |
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